9-(4-ethoxyphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a propyl chain, and a chromeno-oxazine core. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can be achieved through a multi-step process. One common method involves the use of a microwave-assisted three-component one-pot Mannich reaction. This reaction typically involves the condensation of an aldehyde, an amine, and a coumarin derivative under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antifungal activities.
Medicine: Explored for its potential therapeutic effects in treating inflammatory disorders.
Industry: Utilized in the development of novel materials with specific properties, such as polybenzoxazines.
Mechanism of Action
The mechanism of action of 9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways . This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one: Known for its anti-inflammatory properties.
1,3-Oxazin-4-ones: Used in various synthetic applications due to their versatile reactivity.
Uniqueness
9-(4-ETHOXYPHENYL)-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE stands out due to its unique combination of an ethoxyphenyl group and a propyl chain, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
9-(4-ethoxyphenyl)-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO4/c1-3-5-15-12-21(24)27-22-18(15)10-11-20-19(22)13-23(14-26-20)16-6-8-17(9-7-16)25-4-2/h6-12H,3-5,13-14H2,1-2H3 |
InChI Key |
CSRNVJKIKSANDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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